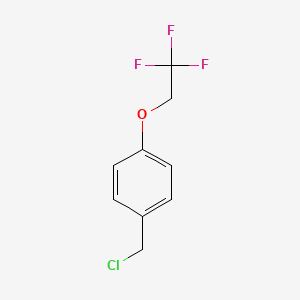
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene
説明
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C9H8ClF3O . It is used extensively in scientific research for its diverse applications, including drug synthesis, material science, and organic chemistry studies.
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene consists of a benzene ring substituted with a chloromethyl group and a trifluoroethoxy group . The InChI code for this compound is 1S/C9H8ClF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene has a molecular weight of 224.61 g/mol . It is a liquid at room temperature . Other computed properties include a topological polar surface area of 9.2 Ų, a complexity of 164, and a XLogP3-AA of 3.4 .科学的研究の応用
Electrophilic Trifluoromethylation
One significant application of similar chloromethyl- and trifluoroethoxy- substituted benzene compounds is in the field of electrophilic trifluoromethylation. For instance, methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process facilitates the introduction of trifluoromethyl groups to various substrates, enhancing their electronic properties and stability (Mejía & Togni, 2012).
Polymorphism and Desolvation
Compounds with chloromethyl and ether groups also play a crucial role in the study of polymorphism and desolvation processes in solid-state chemistry. For example, the desolvation of solvates formed by van der Waals host molecules, such as those containing phenoxymethyl groups, leads to different crystalline phases. This property is crucial for understanding the behavior of molecular crystals in various solvents and conditions, impacting materials science and pharmaceutical development (Bhattacharya & Saha, 2013).
Iodination of Sterically Hindered Benzenes
The iodination of benzene derivatives, particularly those bearing bulky alkyl groups, is another area where chloromethylated benzene derivatives find application. These reactions are selective and efficient, introducing iodine atoms at specific positions on the benzene ring, which is crucial for subsequent chemical modifications and the development of new organic compounds (Stavber, Kralj, & Zupan, 2002).
Polymer Synthesis and Morphology
In polymer science, chloromethyl- and ether-substituted benzenes are used as monomers for the synthesis of polymers with specific properties. For example, the synthesis of poly(p-phenylene vinylene) derivatives from chloromethylated precursors leads to materials with significant applications in optoelectronics and light-emitting devices. The morphological and optical properties of these polymers can be finely tuned by varying the side chains, impacting the performance of the resulting devices (Carvalho et al., 2001).
作用機序
Safety and Hazards
This compound is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBQVVMPYACAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
115773-19-8 | |
| Record name | 1-(chloromethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



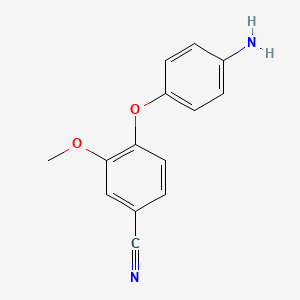
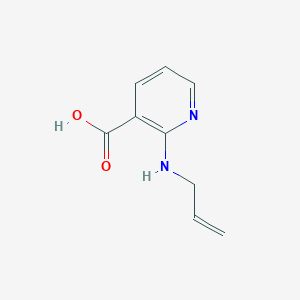
![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)


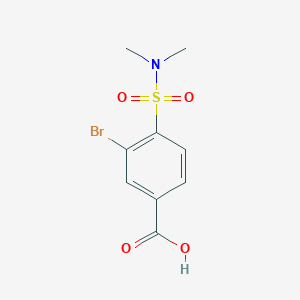
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
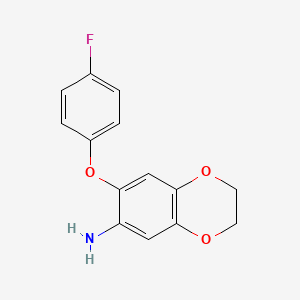


![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
amine](/img/structure/B1517580.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)